2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid
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Overview
Description
2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-bromoquinazoline, which is reacted with an appropriate amine to introduce the amino group at the 4-position.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxy group at the 3-position of the butanoic acid chain.
Final Product: The final step involves the formation of the butanoic acid moiety, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: De-brominated product.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
6-Bromoquinazoline: Shares the quinazoline core structure but lacks the amino and hydroxybutanoic acid groups.
2-[(6-Bromoquinazolin-4-yl)amino]ethanol: Similar structure but with an ethanol moiety instead of the hydroxybutanoic acid.
Uniqueness: 2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid is unique due to the presence of both the hydroxybutanoic acid and the bromoquinazoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c1-6(17)10(12(18)19)16-11-8-4-7(13)2-3-9(8)14-5-15-11/h2-6,10,17H,1H3,(H,18,19)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWQPMVXTVANDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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